molecular formula C20H23F3N4O3S B10953336 ethyl 2-{cyclopentyl[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

ethyl 2-{cyclopentyl[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B10953336
M. Wt: 456.5 g/mol
InChI Key: CTNJKCCEEIZZQQ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{CYCLOPENTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound featuring a trifluoromethyl group, a thiazole ring, and a pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{CYCLOPENTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of greener chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the propenoyl moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often under basic conditions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

ETHYL 2-{CYCLOPENTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE has several research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and metabolic stability, while the thiazole and pyrazole moieties contribute to the overall biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-{CYCLOPENTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(METHYL)-1,3-THIAZOLE-5-CARBOXYLATE: Similar structure but with a methyl group instead of a trifluoromethyl group.

    ETHYL 2-{CYCLOPENTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(CHLORO)-1,3-THIAZOLE-5-CARBOXYLATE: Similar structure but with a chloro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in ETHYL 2-{CYCLOPENTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE enhances its biological activity and metabolic stability compared to similar compounds with different substituents. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H23F3N4O3S

Molecular Weight

456.5 g/mol

IUPAC Name

ethyl 2-[cyclopentyl-[(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl]amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H23F3N4O3S/c1-4-30-18(29)16-17(20(21,22)23)25-19(31-16)27(14-7-5-6-8-14)15(28)10-9-13-11-24-26(3)12(13)2/h9-11,14H,4-8H2,1-3H3/b10-9+

InChI Key

CTNJKCCEEIZZQQ-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N(C2CCCC2)C(=O)/C=C/C3=C(N(N=C3)C)C)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(C2CCCC2)C(=O)C=CC3=C(N(N=C3)C)C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.